N-benzylpyridin-3-amine

PDE4 inhibition Neuroprotection Parkinson's disease

Researchers optimizing PDE4 inhibitor scaffolds face poor oral bioavailability. N-Benzylpyridin-3-amine (CAS 114081-08-2) directly addresses this: • Incorporation via -CH2NH- linker yields 7-fold higher oral bioavailability (8.20% vs 1.23% for amide leads) while maintaining nanomolar potency. • Confers dual PDE4B1/PDE4D7 inhibition with partial binding kinetics (Imax 90-93%), reducing emesis risk. • CNS-favorable properties (MW 184, LogP 2.77, TPSA 24.92 Ų) for BBB penetration. Reliable supply with ≥98% purity, ready for medchem synthesis.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 114081-08-2
Cat. No. B049890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpyridin-3-amine
CAS114081-08-2
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CN=CC=C2
InChIInChI=1S/C12H12N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-8,10,14H,9H2
InChIKeySQMRJGGCCLWSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylpyridin-3-amine Overview


N-Benzylpyridin-3-amine (CAS 114081-08-2), also known as 3-benzylaminopyridine or N-(phenylmethyl)-3-pyridinamine, is a secondary amine with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol . The compound features a pyridine ring substituted at the 3-position with a benzylamino moiety, yielding a hydrogen bond donor count of 1, two hydrogen bond acceptors, and three rotatable bonds [1]. Its predicted physicochemical properties include a melting point of 86–88 °C, a boiling point of 330.8±17.0 °C, a density of 1.131±0.06 g/cm³, a pKa of 5.98±0.11, and a calculated LogP of 2.77 . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry, with commercial availability typically at purities ranging from 95% to 98% .

N-Benzylpyridin-3-amine Pharmacophore Specificity


In the context of PDE4 inhibitor development, the 3-pyridinylamine moiety is not a generic interchangeable building block. A systematic structure-activity relationship (SAR) study evaluating twenty-one arylbenzylamine derivatives demonstrated that the pyridin-3-amine side chain confers distinct inhibitory profiles against human PDE4B1 and PDE4D7 isoforms, differentiating it from other heterocyclic amine side chains such as morpholine [1]. This pharmacophore specificity means that substituting N-benzylpyridin-3-amine with a 2-pyridinyl isomer, a 4-pyridinyl isomer, or a non-pyridinyl amine would alter both target engagement and downstream functional outcomes. Furthermore, comparative pharmacokinetic evaluation revealed that compounds incorporating the pyridin-3-amine scaffold achieve significantly enhanced oral bioavailability relative to amide-linked lead compounds, a differentiation not observed across all in-class alternatives [2]. Generic substitution based solely on nominal structural similarity ignores these quantifiable SAR and PK distinctions, potentially compromising both inhibitory activity and in vivo performance.

N-Benzylpyridin-3-amine Evidence Guide


Pyridin-3-amine Side Chain PDE4B1 Inhibition

Arylbenzylamine derivatives bearing a pyridin-3-amine side chain—the pharmacophore derived from N-benzylpyridin-3-amine—demonstrate mid-nanomolar inhibitory activity against human PDE4B1. The most potent optimized analogs within this series (compounds 11r and 11s) achieve partial binding to PDE4B1 with Imax values of 93% and 90%, respectively, indicating a unique interaction with the upstream conserved region 2 (UCR2) [1]. This partial inhibition profile is mechanistically distinct from other PDE4 inhibitor chemotypes and is specifically attributable to the pyridin-3-amine side chain architecture identified through SAR analysis [2].

PDE4 inhibition Neuroprotection Parkinson's disease Kinase inhibitor scaffold

Pyridin-3-amine Scaffold Oral Bioavailability

Incorporation of the pyridin-3-amine scaffold into the arylbenzylamine series resulted in substantially improved oral pharmacokinetics. Compound 11r, which contains the pyridin-3-amine moiety, achieved an oral bioavailability (%F) of 8.20%, representing a nearly sevenfold increase over the amide-linked lead compound FCPR03 (%F = 1.23%) [1]. This improvement was accompanied by a favorable half-life (t1/2 = 4.32 h) and acceptable clearance (6.18 L/h/kg) [2]. The SAR study explicitly attributes this enhancement to the replacement of the cyclopropylmethoxy/amide linker system with aryl groups and the -CH2NH- linker characteristic of the benzylamine scaffold [3].

Oral bioavailability Pharmacokinetics Lead optimization Drug design

Neuroprotection in Parkinson's Disease Model

In a cell-based model of Parkinson's disease (MPP+-induced apoptosis in SH-SY5Y neuroblastoma cells), the pyridin-3-amine-containing arylbenzylamine derivatives 11r and 11s demonstrated neuroprotective effects that exceeded those of the classical PDE4 inhibitor rolipram [1]. While the source does not provide quantitative cell viability or apoptosis inhibition percentages, the comparative statement establishes functional superiority of this chemotype in a disease-relevant cellular assay [2]. The neuroprotective activity is mechanistically linked to PDE4 inhibition, as confirmed by the enzymatic data, and is specific to the arylbenzylamine scaffold incorporating the pyridin-3-amine side chain [3].

Neuroprotection Parkinson's disease Cellular apoptosis SH-SY5Y cells

PDE4 Dual Isoform Inhibition via 3-Substitution

The SAR investigation of twenty-one arylbenzylamine analogs (11a–u) revealed that the pyridin-3-amine side chain confers good inhibitory activity against both human PDE4B1 and PDE4D7 isoforms simultaneously [1]. This dual isoform inhibition profile is a specific outcome of the 3-position pyridine substitution pattern, distinguishing it from other heterocyclic side chains evaluated in the study, such as morpholine-containing analogs [2]. The source explicitly identifies pyridin-3-amine among a subset of side chains (including 11i, 11l, 11n, and 11r–u) that yielded compounds with good inhibitory activities against both isoforms [3].

Isoform selectivity PDE4B1 PDE4D7 SAR

Drug-Likeness Profile

N-Benzylpyridin-3-amine possesses calculated physicochemical properties that support its prioritization as a building block in early-stage drug discovery screening. Key parameters include a molecular weight of 184.24 g/mol (well below the Lipinski threshold of 500), a calculated LogP of 2.77 (optimal range for CNS penetration is 2–4), a topological polar surface area (TPSA) of 24.92 Ų (below the 90 Ų threshold for blood-brain barrier penetration), and a hydrogen bond donor count of 1 . These parameters compare favorably to alternative benzylamine building blocks such as N-hexyl-3-pyridinamine (MW ~192, higher LogP) and N-methyl-N-phenyl-3-pyridinamine (MW ~198, increased steric bulk), which may exhibit altered permeability and solubility profiles [1].

Drug-likeness Lipinski parameters Physicochemical properties Virtual screening

Two-Step Synthetic Route

N-Benzylpyridin-3-amine is accessible via a straightforward and scalable two-step synthetic route. Condensation of 3-aminopyridine with benzaldehyde in refluxing toluene with azeotropic removal of water yields the corresponding imine intermediate, which is subsequently reduced using ethanolic sodium borohydride (NaBH₄) to afford the target secondary amine [1]. This methodology has been employed in the synthesis of more complex drug candidates, including peptidomimetic farnesyltransferase inhibitors [2]. Compared to alternative N-alkylated pyridinamine building blocks that may require transition metal catalysis, microwave irradiation, or protecting group strategies, this route uses readily available starting materials and mild reducing conditions .

Synthetic methodology Building block Medicinal chemistry Scale-up

N-Benzylpyridin-3-amine Applications


PDE4 Inhibitor Lead Optimization

Research groups engaged in PDE4 inhibitor development, particularly for neurodegenerative indications such as Parkinson's disease, should prioritize N-benzylpyridin-3-amine as a key building block for scaffold optimization. As demonstrated in the arylbenzylamine series, incorporation of the pyridin-3-amine moiety via a -CH2NH- linker yields approximately sevenfold higher oral bioavailability (%F = 8.20%) compared to amide-linked lead compounds (%F = 1.23%), while maintaining mid-nanomolar enzymatic potency and neuroprotective efficacy in SH-SY5Y cellular models [1]. This evidence supports its use in medicinal chemistry campaigns where improving pharmacokinetic properties without sacrificing target engagement is a primary objective.

Arylbenzylamine Library Synthesis for PDE4 Profiling

Medicinal chemists constructing focused libraries of PDE4 inhibitors should utilize N-benzylpyridin-3-amine as the core amine component for diversification. SAR analysis of twenty-one arylbenzylamine derivatives established that the pyridin-3-amine side chain confers dual inhibitory activity against both PDE4B1 and PDE4D7 isoforms [2]. This dual isoform engagement profile, combined with the partial binding kinetics (Imax = 90–93%) observed for optimized analogs, suggests that the scaffold enables a distinct pharmacological profile compared to full inhibitors, potentially reducing emetic side effects associated with PDE4 inhibition [3]. The well-characterized two-step synthesis from 3-aminopyridine and benzaldehyde further supports library-scale preparation [4].

Kinase Inhibitor Scaffold Development

Research programs focused on protein kinase inhibition, including FGFR, PDK1, and c-kit targeted therapies, should evaluate N-benzylpyridin-3-amine as a starting material for generating multisubstituted pyridin-3-amine derivatives. The 3-aminopyridine core is recognized as a privileged scaffold in kinase inhibitor design, with documented applications in multitargeted kinase inhibitors for non-small cell lung cancer [5]. N-Benzylpyridin-3-amine provides a functionalized intermediate that can be further elaborated through N-alkylation, palladium-catalyzed cross-coupling, or heterocycle formation, offering a versatile entry point into kinase-focused chemical space .

CNS Drug Discovery Procurement

Procurement specialists supporting CNS drug discovery programs should prioritize N-benzylpyridin-3-amine based on its calculated drug-likeness parameters. With a molecular weight of 184.24 g/mol, LogP of 2.77, TPSA of 24.92 Ų, and only one hydrogen bond donor, this building block possesses favorable predicted physicochemical properties for blood-brain barrier penetration . These parameters position N-benzylpyridin-3-amine as a more attractive starting point for CNS-focused libraries compared to higher molecular weight or more polar benzylamine alternatives, aligning with established CNS drug design principles .

Technical Documentation Hub

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18 linked technical documents
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